molecular formula C13H17NO4 B2482823 Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate CAS No. 24164-72-5

Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate

Cat. No.: B2482823
CAS No.: 24164-72-5
M. Wt: 251.282
InChI Key: RZYCUYKUGGKLIL-JTQLQIEISA-N
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Description

Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is a chemical compound with the molecular formula C13H17NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate typically involves the protection of the amino group of an amino acid derivative. One common method is the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid ester.

Industrial Production Methods

In an industrial setting, the production of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

    Reduction: Commonly achieved using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various reagents such as trifluoroacetic acid (TFA) or other strong acids can be used to remove the protecting group.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Reduction: Yields the free amino acid derivative.

    Substitution: Results in the formation of new derivatives with different protecting groups.

Scientific Research Applications

Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the protecting group can be removed to reveal the free amino group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{(tert-butoxy)carbonylamino}propanoate: Features a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

    Methyl (2S)-2-{(9-fluorenylmethoxy)carbonylamino}propanoate: Contains a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are crucial.

Properties

IUPAC Name

methyl (2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYCUYKUGGKLIL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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